

6-Bromo-2,3-dichloroquinoxaline physical properties

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Compound of Interest

Compound Name: **6-Bromo-2,3-dichloroquinoxaline**

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An In-depth Technical Guide to **6-Bromo-2,3-dichloroquinoxaline**

Authored by: Gemini, Senior Application Scientist Abstract

6-Bromo-2,3-dichloroquinoxaline is a halogenated heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of functional organic molecules. Its unique electronic properties, stemming from the presence of a pyrazine ring fused to a benzene ring and substituted with electron-withdrawing chloro and bromo groups, make it a versatile scaffold. This guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-2,3-dichloroquinoxaline**, its synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of biological activities and applications in materials science. Within this family, **6-Bromo-2,3-dichloroquinoxaline** stands out as a highly functionalized building block. The presence of three halogen atoms at distinct positions offers multiple reactive sites for further chemical transformations, enabling the construction of complex molecular architectures. This document aims to provide an in-depth technical resource on the core physical properties, spectral characteristics, and chemical behavior of **6-Bromo-**

2,3-dichloroquinoxaline, empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties

The physical and chemical characteristics of **6-Bromo-2,3-dichloroquinoxaline** are fundamental to its handling, reactivity, and application. A summary of these properties is presented below.

Property	Value	Source
Molecular Formula	C ₈ H ₃ BrCl ₂ N ₂	[1]
Molecular Weight	277.93 g/mol	[1]
CAS Number	108229-82-9	[1] [2]
Physical State	Not explicitly stated, but related compounds are solids/powders.	[3]
Color	Not explicitly stated.	
Melting Point	No data available.	[2]
Boiling Point	326.707°C at 760 mmHg	[2]
Flash Point	151.393°C	[2]

Spectral Data

Spectral analysis is crucial for the identification and characterization of **6-Bromo-2,3-dichloroquinoxaline**.

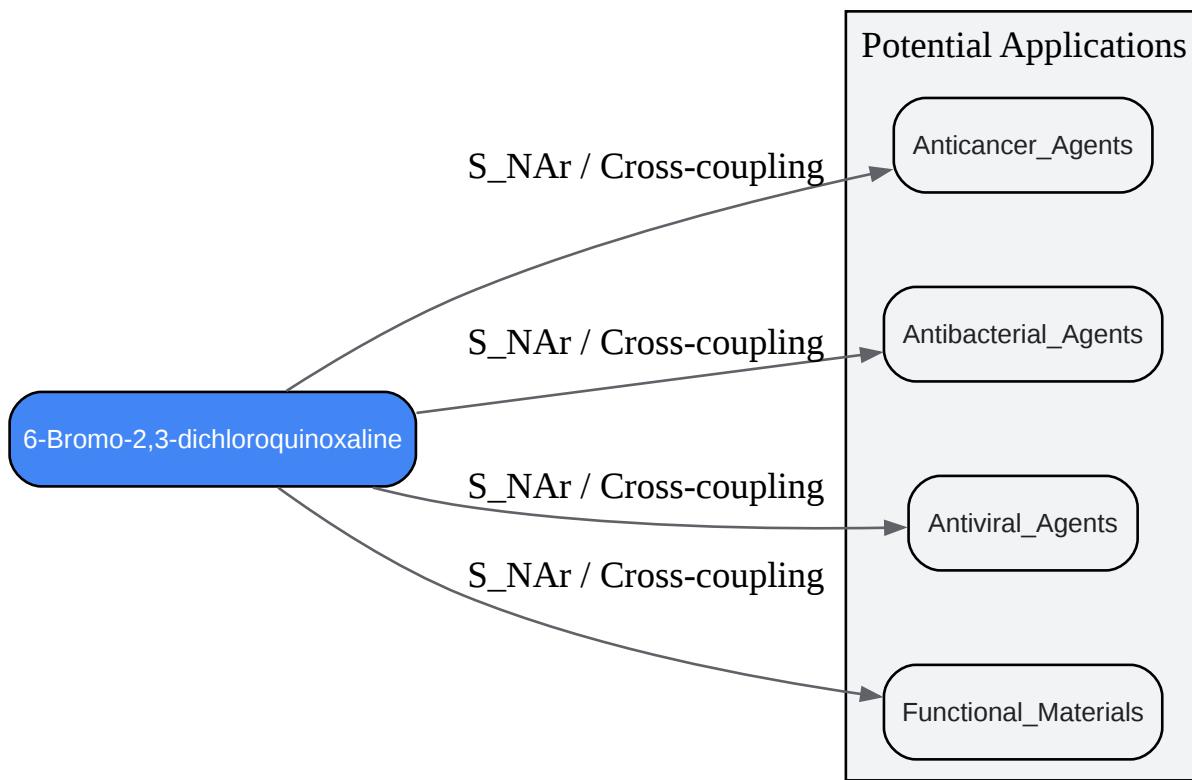
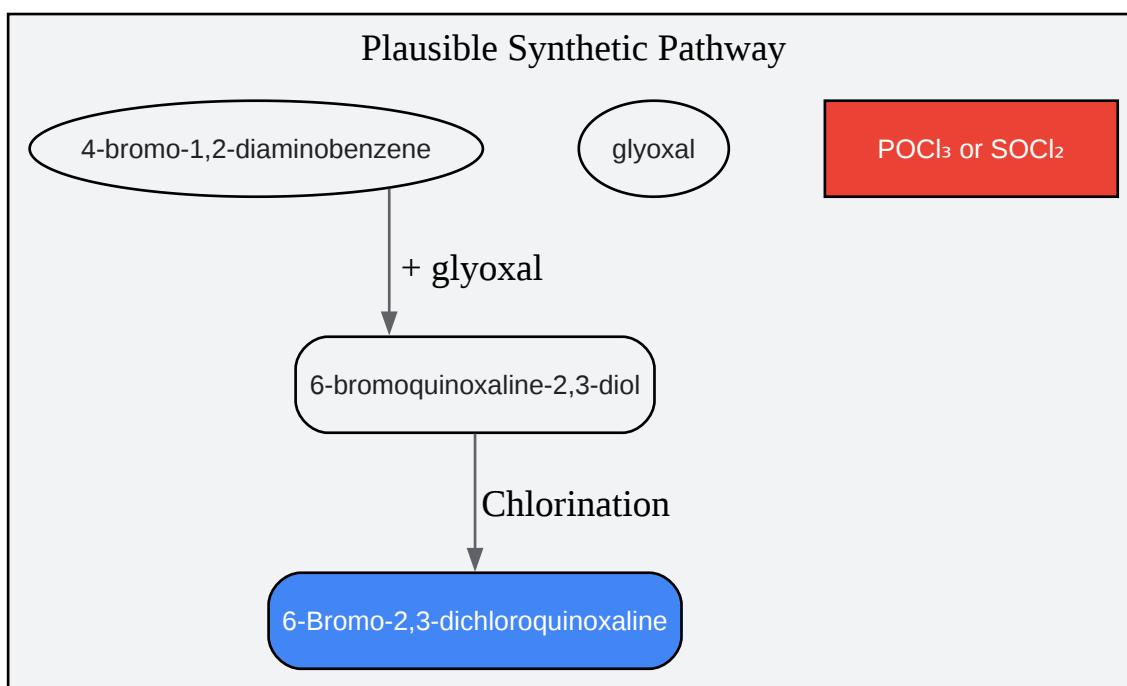
- ¹H NMR Spectrum: While the specific spectrum for **6-Bromo-2,3-dichloroquinoxaline** is available, detailed interpretation from the search results is limited[\[4\]](#). Generally, for quinoxaline structures, the aromatic protons will appear in the downfield region of the spectrum[\[5\]](#).

- ^{13}C NMR Spectrum: The carbon spectrum would provide insights into the electronic environment of each carbon atom in the molecule[5].
- Mass Spectrometry (MS): Mass spectrometry data would confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing bromine and chlorine atoms[5].
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations[5].

Synthesis and Reactivity

While a specific, detailed synthesis protocol for **6-Bromo-2,3-dichloroquinoxaline** was not found in the provided search results, its synthesis can be inferred from general methods for preparing substituted quinoxalines. A plausible synthetic route would involve the cyclization of a substituted o-phenylenediamine followed by chlorination.

The reactivity of **6-Bromo-2,3-dichloroquinoxaline** is dominated by the two chloro-substituents at the 2 and 3 positions of the quinoxaline ring. These positions are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of various functional groups, including amines, alcohols, and thiols, providing a facile entry into a diverse range of derivatives[6][7]. The bromine atom at the 6-position is less reactive towards SNAr but can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling further molecular diversification.



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Caption: Applications of **6-Bromo-2,3-dichloroquinoxaline** as a synthetic intermediate.

Safety and Handling

Appropriate safety precautions must be observed when handling **6-Bromo-2,3-dichloroquinoxaline**. The following information is derived from available Material Safety Data Sheets (MSDS).

Hazard Class	Precautionary Statements
Acute Toxicity	Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
Skin Corrosion/Irritation	Wear suitable protective clothing.
Serious Eye Damage/Irritation	Wear tightly fitting safety goggles.
Respiratory or Skin Sensitization	Handle in a well-ventilated place.

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials.[\[2\]](#)

Personal Protective Equipment (PPE):

- **Eye/Face Protection:** Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[\[2\]](#)
- **Skin Protection:** Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[\[2\]](#)
- **Respiratory Protection:** If exposure limits are exceeded, use a full-face respirator.[\[2\]](#)

Conclusion

6-Bromo-2,3-dichloroquinoxaline is a highly versatile and valuable chemical intermediate. Its trifunctional nature provides a robust platform for the synthesis of a diverse array of complex organic molecules. A thorough understanding of its physical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide serves as a

foundational resource to aid scientists in harnessing the synthetic potential of this important building block.

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